Core Scaffold Stability: Dihydroquinazolin-5(6H)-one vs. Quinazolin-4-one Tautomerization-Driven Activity Loss
The 7,8-dihydroquinazolin-5(6H)-one core of the target compound avoids the deleterious aromatic enol tautomerization that cripples DNA-PK inhibition in structurally analogous 2-morpholino-quinazolin-4-ones. In a series of 7- or 8-(N-substituted)-2-morpholino-quinazolin-4-ones, loss of DNA-PK activity was mechanistically attributed to tautomerization to the 4-OH enol, with the C=O group identified as critical for activity [1]. The target compound's 5(6H)-one form is inherently resistant to this tautomerization, preserving the carbonyl in a configuration potentially more compatible with kinase hinge-binding. Direct head-to-head data for the target compound are absent, but this is a class-level inference based on defined chemical principles and the comparative analysis of the quinazolin-4-one series where compounds 3a–d and 5a–d showed ≤10% DNA-PK inhibition at 10 µM [1].
| Evidence Dimension | Predicted stability of bioactive carbonyl conformation |
|---|---|
| Target Compound Data | Qualitative: 5(6H)-one core is non-enolizable and predicted to maintain carbonyl orientation |
| Comparator Or Baseline | 2-Morpholino-quinazolin-4-ones (e.g., compound 3a): ≤10% DNA-PK inhibition at 10 µM due to 4-OH tautomerization |
| Quantified Difference | Activity difference: Qualitative demonstration that quinazolin-4-ones are essentially inactive, while the target compound's scaffold is predicted to retain activity based on structural resistance to tautomerization. Exact numerical difference not available. |
| Conditions | DNA-PK inhibition assay at 10 µM compound concentration; structural analysis by NMR [1] |
Why This Matters
For researchers screening DNA-PK inhibitors, the target compound's scaffold avoids a known, documented failure mode of the closely related quinazolin-4-one series, potentially offering a higher hit rate.
- [1] Heppell, J.T., Islam, M.A., McAlpine, S.R., & Al-Rawi, J.M.A. (2016). Synthesis, structures elucidation, DNA-PK, PI3K and antiplatelet activity of a series of novel 7- or 8-(N-substituted)-2-morpholino-quinazolines. Medicinal Chemistry Research, 25, 1695–1704. View Source
